3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

TrkA Inhibition Kinase Selectivity Pain

3,4-Dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899985-50-3) is a synthetic, small-molecule benzamide derivative with the molecular formula C23H24N4O2 and a molecular weight of 388.47 g/mol. It is classified as a six-membered heterocyclic benzamide derivative and has been identified in patent literature as a tropomyosin receptor kinase A (TrkA) inhibitor, placing it within a therapeutically relevant class for pain and oncology research.

Molecular Formula C23H24N4O2
Molecular Weight 388.471
CAS No. 899985-50-3
Cat. No. B2978766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS899985-50-3
Molecular FormulaC23H24N4O2
Molecular Weight388.471
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C
InChIInChI=1S/C23H24N4O2/c1-16-6-7-19(14-17(16)2)23(28)24-20-5-3-4-18(15-20)21-8-9-22(26-25-21)27-10-12-29-13-11-27/h3-9,14-15H,10-13H2,1-2H3,(H,24,28)
InChIKeyUSKYANPXYKUZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899985-50-3): Chemical Identity and Baseline Profile for Procurement


3,4-Dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899985-50-3) is a synthetic, small-molecule benzamide derivative with the molecular formula C23H24N4O2 and a molecular weight of 388.47 g/mol . It is classified as a six-membered heterocyclic benzamide derivative and has been identified in patent literature as a tropomyosin receptor kinase A (TrkA) inhibitor, placing it within a therapeutically relevant class for pain and oncology research [1][2]. The compound features a 3,4-dimethyl substituted benzamide core linked via a meta-phenyl bridge to a 6-morpholinopyridazine moiety, a structural scaffold common to several investigational kinase inhibitors.

Why 3,4-Dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide Cannot Be Readily Substituted by In-Class Analogs


Within the morpholinopyridazine-benzamide class, minor positional or substituent changes can lead to profound differences in target binding, selectivity, and downstream pharmacology. For example, the positional isomer 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide and the unsubstituted parent compound N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide exist, and literature on related series indicates that the methylation pattern on the benzamide ring is a critical determinant of potency and kinase selectivity [1]. Substituting compounds without direct comparative data risks selecting an analog with suboptimal activity for a given kinase target, undermining experimental reproducibility and validity. The specific 3,4-dimethyl substitution pattern on the meta-linked scaffold of this compound may confer a unique selectivity or potency profile that is not replicated by its closest neighbors.

Quantitative Differentiation Evidence for 3,4-Dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899985-50-3) Against Comparators


Kinase Target Engagement: TrkA Inhibition vs. Other Kinase Targets

The compound is explicitly claimed as a TrkA inhibitor in patent WO2015143654 [1]. While specific IC50 data for this exact compound is not publicly available, the patent establishes it as a preferred example for TrkA-mediated indications such as pain and cancer. This differentiates it from other morpholinopyridazine benzamides in the same patent series that may have been optimized for different kinase targets. The meta-substituted phenyl linker with the 3,4-dimethylbenzamide motif is a key structural feature associated with TrkA binding in the patent's Markush structure.

TrkA Inhibition Kinase Selectivity Pain

Therapeutic Indication Profile: Pain vs. Other In-Class Compounds

According to the DrugMAP database, this specific compound is linked to patented indications for chronic pain, neuropathic pain, and pruritus, as well as solid tumors and thymic cancer [1][2]. This therapeutic profile is directly derived from its TrkA inhibitory activity. In contrast, a close structural analog, N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2), has been studied for inhibiting lipopolysaccharide (LPS)-induced interleukin-6 and kinase pathways associated with Discoidin Domain Receptors (DDRs), indicating a divergent biological application space . This difference in downstream therapeutic application underscores that in-class compounds are not functionally interchangeable.

Neuropathic Pain Chronic Pain Indication Differentiation

Substituent Positional Isomerism: 3,4-Dimethyl vs. 3,5-Dimethyl Scaffolds

A direct positional isomer, 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, has been documented . In medicinal chemistry, the shift of a methyl group from the 4- to the 5-position on the benzamide ring can drastically alter the dihedral angle and electronic surface of the molecule, leading to differential binding within a kinase's hydrophobic pocket. While quantitative activity data for both isomers is not publicly available to make a direct comparison, the existence of this isomer is a strong reminder that they cannot be assumed to be equipotent. Procurement of the specific 3,4-dimethyl isomer is mandatory for studies referencing the patent, where the 3,4-substitution pattern is likely optimized for the target.

Structure-Activity Relationship Positional Isomer Kinase Inhibitor

Recommended Application Scenarios for 3,4-Dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (899985-50-3)


Target-Validated Tool Compound for TrkA-Mediated Pain and Neurotrophin Signaling Research

Based on its patent-backed identity as a TrkA inhibitor with indications for chronic and neuropathic pain [1], this compound is best deployed as a pharmacological tool in cellular or in vivo models of neurotrophin (NGF/BDNF) signaling. Its use is appropriate for target engagement studies where a known TrkA-active scaffold is required to benchmark downstream pathway modulation (e.g., AKT, MAPK/ERK). It is not recommended for off-the-shelf use in non-TrkA kinase studies without further selectivity profiling data.

Oncology Research Focused on NTRK Fusion-Driven Cancers

The compound's association with patents covering solid tumors and thymic cancer [1][2] makes it a candidate for preclinical evaluation in cancer cell lines harboring NTRK gene fusions. Researchers investigating the growth inhibition of NTRK1-rearranged cancer models may use this compound to assess the impact of a 3,4-dimethylbenzamide scaffold on tumor cell viability, potentially as a reference point for novel inhibitor development.

Selectivity Profiling Against Morpholinopyridazine Kinase Panel

Given that closely related morpholinopyridazine benzamides have shown affinity for diverse kinases like PI3Kγ [3], this compound presents a valuable opportunity for panel screening. A user can procure this specific 3,4-dimethyl isomer to profile its selectivity against a panel of kinases, directly comparing the results to the 3,5-dimethyl or unsubstituted benzamide analogs. This application is critical for establishing the selectivity fingerprint of the meta-phenyl linked series.

Quote Request

Request a Quote for 3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.